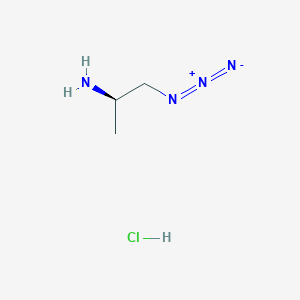

(2R)-1-Azidopropan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-Azidopropan-2-amine;hydrochloride, also known as 1-Azido-2-propanamine hydrochloride, is an organic compound with the molecular formula of C3H9ClN2. It is a white crystalline solid with a melting point of around 100 °C. This compound is widely used in various scientific research applications, such as in drug discovery and development, biochemistry and biophysics, and organic synthesis. It has also been used in the synthesis of various compounds, including drugs, peptides, and nucleotides.

Scientific Research Applications

1. Derivatives and Polymer Synthesis

(2R)-1-Azidopropan-2-amine hydrochloride has been used in the synthesis of new ring compounds and polymers. For instance, its reaction with formaldehyde and ammonia leads to the formation of compounds like 1-oxa-3-aza-cyclooctane, which can be transformed into various hydrochlorides and methiodide derivatives (Urbański, 1951). Additionally, azido end-functionalized polymers, like poly(N-isopropylacrylamide), synthesized using an azido group initiator, can be further modified through 'click' reactions with acetylene derivatives to produce diverse end-groups (Narumi et al., 2008).

2. Antimalarial Activities

The compound has shown potential in antimalarial applications. A study demonstrated the synthesis of 1-aminopropan-2-ols via microwave-assisted ring opening of epoxides with various amines, resulting in compounds with micromolar potency against malaria strains (Robin et al., 2007).

3. Surface and Colloidal Characterization

In the field of materials science, (2R)-1-Azidopropan-2-amine hydrochloride has been utilized to investigate the surface properties of amino-containing latexes. The research focused on determining surface charge density and polarity, essential for understanding and optimizing material properties (Ganachaud et al., 1998).

4. Chiral Analytical Reagent

The compound's derivatives have been explored as analytical reagents in enantiomer composition determination. For instance, it's been used in conjunction with chlorocobalt(III) tetramethylchiroporphyrin for the NMR spectroscopy-based analysis of primary amines and aziridines (Simonato et al., 2001).

5. Synthesis of Azapyrrolic Macrocycles

(2R)-1-Azidopropan-2-amine hydrochloride has also been used in synthesizing azatripyrrolic and azatetrapyrrolic macrocycles, which have applications in binding anions. These macrocycles show different binding stoichiometries for halide anions (Mani et al., 2010).

6. Pharmaceutical Synthesis

In pharmaceutical research, (2R)-1-Azidopropan-2-amine hydrochloride is used in synthesizing protected amino acid equivalents for dipeptides and tripeptides containing D-amino acid constituents. This process is critical for developing various pharmaceutical compounds (Hoffman & Kim, 1992).

7. Biologically Important Amines Synthesis

The compound has been pivotal in the synthesis of various biologically important amines, including natural products. This synthesis involves regio- and stereoselective transformations, which are essential for constructing nitrogen-containing molecules (Ha, Jung, & Lee, 2014).

properties

IUPAC Name |

(2R)-1-azidopropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c1-3(4)2-6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXGHVPLLATQGI-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN=[N+]=[N-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-1-azidopropan-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)

![(3Z)-3-methoxyimino-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one](/img/structure/B2430931.png)

![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2430944.png)